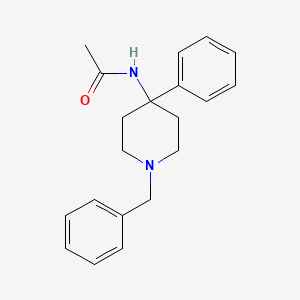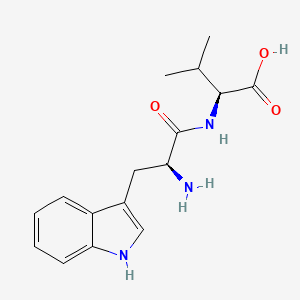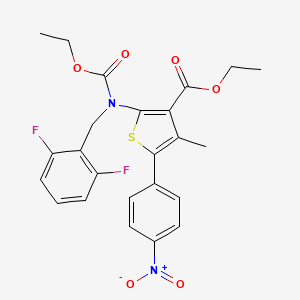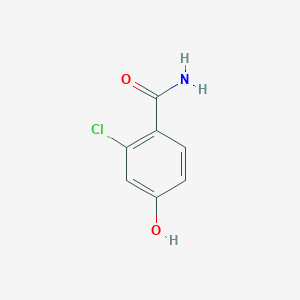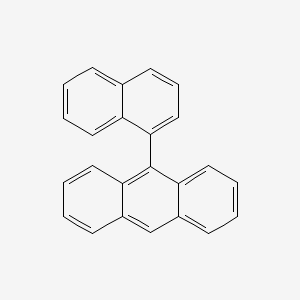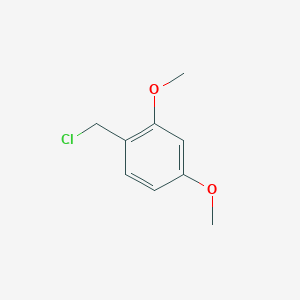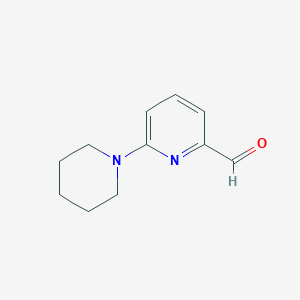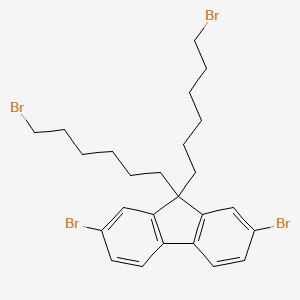
2,7-Dibromo-9,9-bis(6-bromohexyl)fluorène
Vue d'ensemble
Description
2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene is a halogenated polycyclic aromatic compound with the molecular formula C25H30Br4. It is known for its unique structure, which includes two bromine atoms at the 2 and 7 positions of the fluorene core and two 6-bromohexyl groups attached to the 9 position. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Applications De Recherche Scientifique
2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene typically involves the bromination of fluorene derivatives. One common method includes the reaction of 2,7-dibromofluorene with 1,6-dibromohexane in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-functionalized fluorene derivatives, while oxidation reactions can produce ketone or carboxylic acid derivatives .
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene depends on its specific application. In organic electronics, it functions as an electron-transporting material, facilitating the movement of electrons through the device. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dibromo-9,9-dioctylfluorene: Similar structure but with octyl groups instead of bromohexyl groups.
2,7-Dibromo-9,9-dimethylfluorene: Contains methyl groups instead of bromohexyl groups.
9,9-Dioctyl-2,7-dibromofluorene: Another derivative with octyl groups.
Uniqueness
2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene is unique due to its combination of bromine atoms and bromohexyl groups, which impart distinct chemical reactivity and physical properties. This makes it particularly useful in the synthesis of specialized materials and compounds for advanced applications .
Propriétés
IUPAC Name |
2,7-dibromo-9,9-bis(6-bromohexyl)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30Br4/c26-15-7-3-1-5-13-25(14-6-2-4-8-16-27)23-17-19(28)9-11-21(23)22-12-10-20(29)18-24(22)25/h9-12,17-18H,1-8,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMAUBALNSWGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(CCCCCCBr)CCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619112 | |
| Record name | 2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570414-33-4 | |
| Record name | 2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
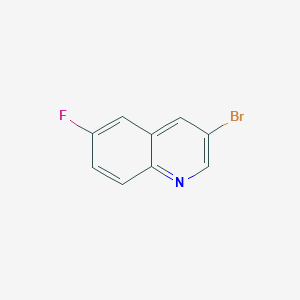
![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1591858.png)
![4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1591860.png)
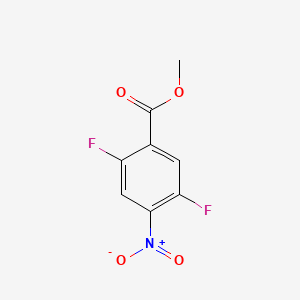
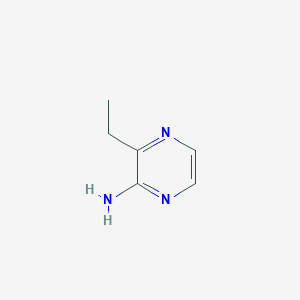
![Pyridine, 4-[2-(triethoxysilyl)ethyl]-](/img/structure/B1591866.png)
